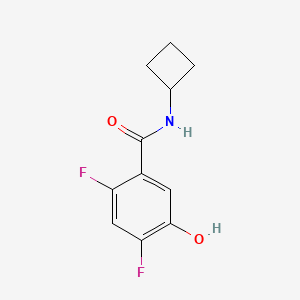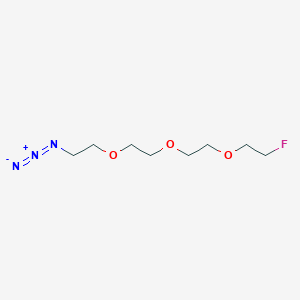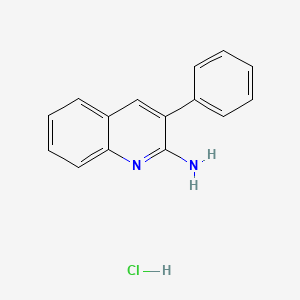
2-Amino-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12N2•HCl and a molecular weight of 256.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under acidic conditions. One common method uses hydrochloric acid as a catalyst to facilitate the reaction . The reaction is often carried out under microwave irradiation to increase the yield and reduce reaction time .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of stannous chloride as an antioxidant during the crystallization process is a notable modification that can improve the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-phenylquinoline
- 2-Amino-6-bromo-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Chloro-6-methyl-3-phenylquinoline
Uniqueness
2-Amino-3-phenylquinoline hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research applications where specificity is crucial .
Eigenschaften
CAS-Nummer |
33543-40-7 |
|---|---|
Molekularformel |
C15H13ClN2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,(H2,16,17);1H |
InChI-Schlüssel |
JKFVYCXXDAODCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


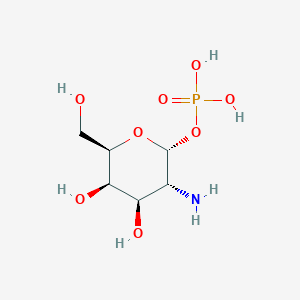
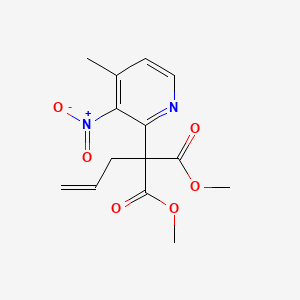

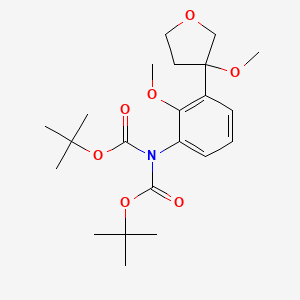
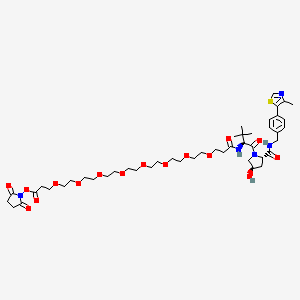

![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
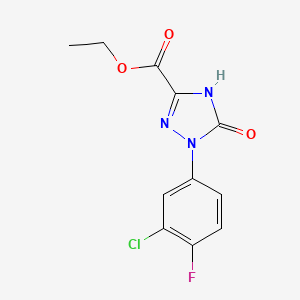

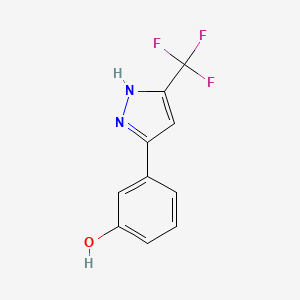
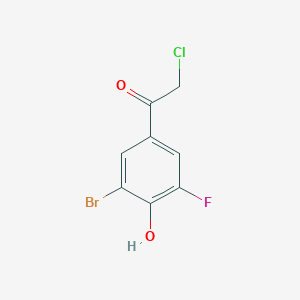
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
